Ehretioside B

Description

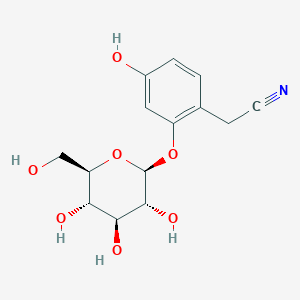

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO7/c15-4-3-7-1-2-8(17)5-9(7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-2,5,10-14,16-20H,3,6H2/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSMXONXCJBJIF-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ehretioside B: A Technical Guide to its Natural Source, Plant Distribution, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ehretioside B, a phenolic glycoside, with a focus on its natural source, the geographical distribution of the source plant, and its biological context based on available scientific literature. This document is intended to serve as a resource for researchers and professionals in drug discovery and natural product chemistry.

Natural Source and Plant Distribution

This compound is a natural compound isolated from the plant Ehretia philippinensis, a member of the Boraginaceae family.[1][2]

Plant Description and Distribution:

-

Ehretia philippinensis A.DC.: This species is a small tree that can grow up to 5 meters tall.[3] It is characterized by its crooked branches and smooth, slender branchlets. The leaves are alternate, oblong-ovate to broadly lanceolate. The plant produces fragrant white flowers and a small, juicy, orange to reddish fruit.[3]

-

Geographical Distribution: Ehretia philippinensis is endemic to the Philippines, where it is found in forests along rivers and in secondary growth at low and medium altitudes.[3]

-

Genus Distribution: The genus Ehretia comprises approximately 150 species of trees and shrubs.[2] These species are widely distributed throughout the tropical and subtropical regions of Asia, Africa, Australia, and the Americas.[2]

Physicochemical Properties of this compound

While detailed experimental data on the physicochemical properties of this compound are limited in the readily available literature, some basic information has been compiled from chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₇ | PubChem |

| Molecular Weight | 311.29 g/mol | PubChem |

| Type of Compound | Phenolic Glycoside | [1][2] |

| Purity (Commercial) | >98% | Commercial Supplier |

Experimental Protocols: Isolation of this compound

The primary scientific literature describing the isolation of this compound is a 1994 publication by Simpol et al. in the journal Phytochemistry. While the full, detailed protocol from this specific paper is not widely accessible, a general methodology for the isolation of cyanoglucosides and other phenolic compounds from the bark of Ehretia philippinensis can be inferred from related studies on the genus.[1][4]

General Isolation Workflow:

-

Plant Material Collection and Preparation: The bark of Ehretia philippinensis is collected, air-dried, and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered bark is typically extracted with a polar solvent, such as methanol or a methanol-water mixture, to efficiently extract glycosides and other polar compounds.[5] This is often performed using maceration or Soxhlet extraction methods.

-

Solvent Partitioning: The crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning with solvents of varying polarities (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.[5] Phenolic glycosides like this compound are expected to partition into the more polar fractions, such as the n-butanol fraction.

-

Chromatographic Separation: The fraction containing this compound is further purified using various chromatographic techniques. This may include:

-

Column Chromatography: Using stationary phases like silica gel or Sephadex to achieve initial separation.[5]

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain the compound at a high degree of purity.

-

Diagram of a General Isolation Workflow:

Caption: A generalized workflow for the isolation of this compound from Ehretia philippinensis bark.

Biological Activities and Potential Signaling Pathways

While specific studies on the biological activities of isolated this compound are limited, the extracts of various Ehretia species, including E. philippinensis, have been reported to possess anti-inflammatory and antioxidant properties.[2][6][7] Research on extracts from the Ehretia genus suggests the potential involvement of several key signaling pathways in mediating these effects.[6][7][8]

Potential Signaling Pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammation. Some studies on Ehretia extracts suggest an inhibitory effect on the NF-κB pathway, which would lead to a reduction in the production of pro-inflammatory cytokines.[6]

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade is involved in cellular responses to a variety of stimuli and plays a role in inflammation. Inhibition of this pathway has been observed with some Ehretia extracts.[6]

-

Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins. Activation of the Nrf2 pathway can enhance the cellular antioxidant defense system.[6][8]

Hypothetical Signaling Pathway Diagram:

References

- 1. Ehretia genus: a comprehensive review of its botany, ethnomedicinal values, phytochemistry, pharmacology, toxicology and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 4. researchgate.net [researchgate.net]

- 5. espublisher.com [espublisher.com]

- 6. Inhibitory Effects of Ehretia tinifolia Extract on the Excessive Oxidative and Inflammatory Responses in Lipopolysaccharide-Stimulated Mouse Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Effects of Hydroethanolic Extract from Ehretia asperula on Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Ehretia genus: a comprehensive review of its botany, ethnomedicinal values, phytochemistry, pharmacology, toxicology and clinical studies [frontiersin.org]

The Uncharted Path: A Technical Guide to the Biosynthesis of Ehretioside B in Ehretia Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ehretioside B, a phenolic glycoside with a unique cyanomethylene moiety isolated from Ehretia species, presents a compelling case for biosynthetic investigation. While its complete biosynthetic pathway remains to be elucidated, existing knowledge of plant secondary metabolism allows for the formulation of a scientifically grounded hypothetical pathway. This technical guide synthesizes current understanding of related biosynthetic routes, proposes a detailed putative pathway for this compound, and provides comprehensive experimental protocols to facilitate its validation. This document is intended to serve as a foundational resource for researchers aiming to unravel the enzymatic intricacies of this compound formation, a critical step toward its potential biotechnological production and therapeutic application.

Introduction

The genus Ehretia, belonging to the Boraginaceae family, is a rich source of diverse secondary metabolites, including phenolic acids, flavonoids, and cyanogenetic glycosides.[1] Among these, this compound stands out due to its unusual chemical structure, featuring a phenolic aglycone linked to a glucose molecule and bearing a cyanomethylene group.[2] Phenolic compounds in plants are well-known for their antioxidant and other health-promoting properties. The presence of the cyanomethylene group, a feature shared with cyanogenic glycosides, suggests a potential role in plant defense.[3][4] Understanding the biosynthesis of this compound is not only of fundamental scientific interest but also opens avenues for its sustainable production through metabolic engineering for potential applications in drug development.

This guide proposes a hypothetical biosynthetic pathway for this compound, drawing parallels with the well-established phenylpropanoid pathway and the biosynthesis of cyanogenic glycosides. It further outlines detailed experimental methodologies for the elucidation and validation of this proposed pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the phenylpropanoid pathway, a central route in the production of a vast array of plant secondary metabolites. The pathway likely diverges to incorporate a nitrogen-containing moiety, leading to the formation of the characteristic cyanomethylene group, followed by glycosylation.

Core Phenylpropanoid Pathway

The initial steps are proposed to follow the canonical phenylpropanoid pathway, starting from the amino acid L-phenylalanine.

-

Step 1: Deamination of L-Phenylalanine. Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.

-

Step 2: Hydroxylation. Cinnamate-4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, hydroxylates trans-cinnamic acid to yield p-coumaric acid.

-

Step 3: Coenzyme A Ligation. 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Putative Branch Pathway to the Cyanomethylene Aglycone

The formation of the cyanomethylene-containing phenolic aglycone of this compound represents a key branch from the central phenylpropanoid pathway. Drawing analogy from the biosynthesis of cyanogenic glycosides, which are derived from amino acids,[3][5] we propose a pathway involving the conversion of an amino acid-derived intermediate. Given the phenolic structure, a plausible precursor is L-tyrosine, which can also be derived from the shikimate pathway.

-

Step 4: Conversion of L-Tyrosine. We hypothesize that L-tyrosine undergoes a series of enzymatic conversions, catalyzed by cytochrome P450 enzymes (CYPs) and potentially other enzymes, to form an α-hydroxynitrile (cyanohydrin). This multi-step conversion is analogous to the biosynthesis of cyanogenic glycosides like dhurrin from tyrosine.[6] The key intermediate would be a cyanohydrin derived from a phenylpropanoid-like structure.

-

Step 5: Formation of the Cyanomethylene Phenolic Aglycone. The cyanohydrin intermediate is then proposed to undergo further modifications, such as decarboxylation and/or other rearrangements, to yield the final aglycone of this compound. The precise enzymatic machinery for this step is currently unknown.

Final Glycosylation Step

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the phenolic aglycone.

-

Step 6: Glycosylation. A UDP-dependent glycosyltransferase (UGT) catalyzes the transfer of a glucose moiety from UDP-glucose to a hydroxyl group on the aglycone, forming the stable this compound molecule.[6] Plant UGTs are known to be highly specific for both the sugar donor and the acceptor molecule.[7][8]

The proposed pathway is visualized in the following diagram:

References

- 1. scispace.com [scispace.com]

- 2. Ehretia genus: a comprehensive review of its botany, ethnomedicinal values, phytochemistry, pharmacology, toxicology and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyanogenic glycosides: synthesis, physiology, and phenotypic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Plant cyanogenic glycosides: from structure to properties and potential applications [frontiersin.org]

- 7. Frontiers | Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica [frontiersin.org]

- 8. Structure-function and engineering of plant UDP-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

Ehretioside B physicochemical properties and solubility

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Ehretioside B

Introduction

This compound is a natural product that has garnered interest within the scientific community. It is classified as a phenolic compound or an alkaloid and is primarily isolated from plants of the Ehretia genus, such as Ehretia philippinensis and the herbs of Diploclisia glaucescens[1][2][3][4][5]. This technical guide provides a comprehensive overview of the physicochemical properties and solubility of this compound, intended for researchers, scientists, and professionals in drug development. The information is presented to facilitate its use in research and development settings.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems and are critical for drug design and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₇ | [1][2][3][6][7] |

| Molecular Weight | 311.29 g/mol | [2][3][6][7] |

| Physical Description | Powder | [1][2] |

| Compound Type | Phenol, Alkaloid | [1][2][3] |

| Purity | ≥95% | [1][2] |

| XLogP3 | -1.0 | [6] |

| Hydrogen Bond Donor Count | 5 | [6] |

| Aqueous Solubility (LogS) | Good (-3.93 to -1.254 range for related compounds) | [8] |

Solubility Profile

Solubility is a critical determinant of a drug candidate's absorption and bioavailability. Understanding the solubility of this compound in various solvents is essential for its formulation and delivery.

| Solvent | Solubility | Source |

| DMSO | Soluble | [1] |

| Pyridine | Soluble | [1] |

| Methanol | Soluble | [1] |

| Ethanol | Soluble | [1] |

| Water | Good aqueous solubility predicted | [8] |

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[9]

Principle: A surplus of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Methodology:

-

Preparation: Add an excess amount of this compound powder to a vial containing a known volume of purified water (or a relevant buffer solution).

-

Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully extract an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The determined concentration represents the equilibrium solubility of this compound under the specified conditions.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is determined.

Methodology:

-

Phase Preparation: Prepare a solution of this compound in the aqueous phase (water or buffer). Pre-saturate both the n-octanol and aqueous phases with each other by mixing and then separating them.

-

Partitioning: Mix a known volume of the this compound solution with a known volume of the pre-saturated n-octanol in a separatory funnel or vial.

-

Equilibration: Shake the mixture vigorously for a set period to allow for the partitioning of this compound between the two phases. Allow the phases to separate completely.

-

Sampling: Take a sample from both the n-octanol and aqueous layers.

-

Quantification: Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualizations

Diagrams are provided to illustrate key experimental workflows and conceptual relationships relevant to the study of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Physicochemical Properties and Drug Development.

References

- 1. This compound | CAS:156368-84-2 | Manufacturer ChemFaces [chemfaces.com]

- 2. CAS 156368-84-2 | this compound [phytopurify.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ehretia genus: a comprehensive review of its botany, ethnomedicinal values, phytochemistry, pharmacology, toxicology and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. This compound | C14H17NO7 | CID 10425556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, CAS No. 156368-84-2 - iChemical [ichemical.com]

- 8. Ehretia Species Phytoconstituents as Potential Lead Compounds against Klebsiella pneumoniae Carbapenemase: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lup.lub.lu.se [lup.lub.lu.se]

In-Depth Technical Guide to the Spectroscopic Data of Ehretioside B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ehretioside B, a nitrile glucoside isolated from Ehretia philippinensis. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential therapeutic applications. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols for its isolation and analysis, and a workflow diagram illustrating the characterization process.

Core Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of mass spectrometry and one- and two-dimensional NMR spectroscopy. The data presented below are compiled from the first report of its isolation and characterization.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was instrumental in determining the molecular formula and mass of this compound.

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula | Inferred Mass |

| Negative FAB-MS | 310 [M-H]⁻ | C₁₄H₁₇NO₇ | 311.1005 |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound were recorded in pyridine-d₅. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound (in pyridine-d₅)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aglycone | |||

| 2'-H | 7.42 | d | 2.0 |

| 5'-H | 7.15 | d | 8.5 |

| 6'-H | 7.22 | dd | 8.5, 2.0 |

| α-H₂ | 4.02 | s | |

| Glucose | |||

| 1-H | 5.21 | d | 7.5 |

| 2-H | 4.29 | t | 7.5 |

| 3-H | 4.39 | t | 7.5 |

| 4-H | 4.41 | t | 7.5 |

| 5-H | 4.04 | m | |

| 6a-H | 4.45 | dd | 11.5, 5.5 |

| 6b-H | 4.58 | dd | 11.5, 2.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in pyridine-d₅)

| Carbon | Chemical Shift (δ, ppm) |

| Aglycone | |

| 1' | 157.1 |

| 2' | 117.8 |

| 3' | 151.0 |

| 4' | 124.2 |

| 5' | 117.1 |

| 6' | 122.9 |

| α | 23.3 |

| CN | 118.4 |

| Glucose | |

| 1 | 102.0 |

| 2 | 75.0 |

| 3 | 78.5 |

| 4 | 71.7 |

| 5 | 78.9 |

| 6 | 62.8 |

Experimental Protocols

The following section details the methodology for the isolation and spectroscopic analysis of this compound from the stem bark of Ehretia philippinensis.

Plant Material and Extraction

The stem bark of Ehretia philippinensis was the source material for the isolation of this compound. The dried and powdered bark was extracted with 70% methanol. The resulting extract was then concentrated under reduced pressure.

Isolation and Purification

The concentrated methanol extract underwent a series of partitioning and chromatographic steps to isolate this compound.

-

Solvent Partitioning: The concentrated extract was suspended in water and successively partitioned with n-hexane, ethyl acetate, and n-butanol.

-

Column Chromatography: The n-butanol soluble fraction, which showed promising activity in preliminary bioassays, was subjected to silica gel column chromatography. The column was eluted with a solvent system of chloroform-methanol-water (in a 7:3:0.5 ratio).

-

Further Purification: Fractions containing this compound were further purified using a combination of Sephadex LH-20 column chromatography and high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

The structural characterization of the purified this compound was performed using the following spectroscopic techniques:

-

Mass Spectrometry (MS): Negative ion Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to determine the molecular weight of the compound.

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR (such as COSY and HMBC) experiments were conducted to elucidate the complete structure and assign all proton and carbon signals. The spectra were recorded on a JEOL GSX-400 spectrometer in pyridine-d₅ with tetramethylsilane (TMS) as the internal standard.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isolation and structural elucidation of this compound.

This comprehensive guide provides researchers and professionals with the essential spectroscopic data and methodologies related to this compound. This information serves as a foundational resource for future studies aimed at exploring the full therapeutic potential of this natural compound.

Potential Therapeutic Targets of Ehretioside B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ehretioside B, a phenolic compound isolated from plants of the Ehretia genus, is an emerging molecule of interest in the field of pharmacology.[1][2][3][4] While comprehensive in vivo and in vitro studies on this compound are currently limited, preliminary computational and phytochemical screenings suggest its potential to modulate key biological pathways. This document provides a technical guide to the putative therapeutic targets of this compound, based on the available scientific literature. It is important to note that much of the current understanding is derived from computational models and studies on crude extracts of Ehretia species, underscoring the need for further experimental validation.[1][2][3][5]

Putative Therapeutic Targets

Computational studies have identified two primary potential therapeutic targets for this compound: Klebsiella pneumoniae Carbapenemase (KPC-2) and key proteins in cancer-related signaling pathways, namely MEK and VEGFR-2.

Klebsiella pneumoniae Carbapenemase (KPC-2): A Target for Antibiotic Resistance

A computational study has identified this compound as a potential inhibitor of KPC-2, a beta-lactamase that confers resistance to carbapenem antibiotics in bacteria.[6] This suggests a potential role for this compound in combating antibiotic-resistant bacterial infections.

| Compound | Target Protein | Binding Energy (kcal/mol) | Binding Free Energy (dG bind) | Interacting Residues | Interaction Type |

| This compound | KPC-2 | -8.79 | -48.91 | Asn132, Asn170, Thr237, Lys234 | Hydrogen bond, π-cation |

| Table 1: Molecular docking results of this compound with KPC-2.[6] |

The proposed mechanism involves the binding of this compound to the active site of the KPC-2 enzyme, thereby inhibiting its ability to hydrolyze carbapenem antibiotics. The interaction is predicted to be stabilized by hydrogen bonds and a π-cation interaction with key amino acid residues.[6]

MEK and VEGFR-2: Targets in Cancer and Angiogenesis

A separate in silico investigation of compounds from Ehretia microphylla, including this compound, explored their potential anti-cancer and anti-angiogenic properties by docking them against several protein targets.[7] This study highlighted the potential for this compound to interact with Mitogen-activated protein kinase kinase (MEK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

| Compound | MEK Binding Energy (kcal/mol) | VEGFR-2 Binding Energy (kcal/mol) |

| This compound | -7.9 | -7.7 |

| Table 2: Molecular docking scores of this compound with MEK and VEGFR-2.[7] |

The binding of this compound to MEK and VEGFR-2 suggests a potential to interfere with the RAS/RAF/MEK/ERK signaling cascade and the VEGF signaling pathway, respectively. These pathways are crucial for cell proliferation, survival, and angiogenesis in cancer.[7]

Experimental Protocols

The current data on this compound's therapeutic targets is based on computational methods. Detailed protocols for these in silico experiments are provided below.

Molecular Docking Protocol for KPC-2 Inhibition

-

Protein Preparation: The three-dimensional crystal structure of KPC-2 beta-lactamase (PDB ID: 5UJ4) was retrieved from the Protein Data Bank. The protein structure was prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders.[6]

-

Ligand Preparation: The 3D structure of this compound was obtained and prepared for docking by assigning charges and generating possible conformations.

-

Grid Generation: A receptor grid was generated around the active site of the KPC-2 protein to define the docking search space.

-

Molecular Docking: Docking was performed using computational docking software to predict the binding conformation and affinity of this compound to KPC-2. The best-docked conformation was selected based on the glide energy.[6]

-

Binding Free Energy Calculation: The binding free energy of the protein-ligand complex was calculated using the Molecular Mechanics with Generalized Born and Surface Area (MM-GBSA) method to provide a more reliable prediction of binding affinity.[6]

Conclusion and Future Directions

The available computational evidence presents this compound as a molecule with therapeutic potential, primarily targeting bacterial resistance and cancer-related pathways. However, the lack of extensive in vitro and in vivo data is a significant limitation.[1][2][5] Future research should focus on:

-

Experimental Validation: Conducting enzymatic assays to confirm the inhibitory activity of this compound against KPC-2, MEK, and VEGFR-2.

-

Cell-based Assays: Evaluating the effects of this compound on cancer cell proliferation, survival, and angiogenesis.

-

Mechanism of Action Studies: Elucidating the precise molecular interactions and downstream signaling effects of this compound.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to determine its drug-like properties.

References

- 1. Ehretia genus: a comprehensive review of its botany, ethnomedicinal values, phytochemistry, pharmacology, toxicology and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Ehretia genus: a comprehensive review of its botany, ethnomedicinal values, phytochemistry, pharmacology, toxicology and clinical studies [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Ehretia Species Phytoconstituents as Potential Lead Compounds against Klebsiella pneumoniae Carbapenemase: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. animalmedicalresearch.org [animalmedicalresearch.org]

Ehretioside B: A Technical Guide on its Role in Traditional Medicine and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ehretioside B, a nitrile glucoside isolated from plants of the Ehretia genus, is a molecule of interest at the intersection of traditional medicine and modern pharmacology. Species of Ehretia have a long history of use in folk medicine across Asia for treating a variety of ailments, including inflammatory conditions, infections, and gastrointestinal issues. This technical guide provides a comprehensive overview of this compound, including its phytochemical context, known biological activities, and the experimental methodologies relevant to its study. While research on the purified compound is still emerging, this document consolidates the available data to support further investigation into its therapeutic potential.

Introduction

The genus Ehretia, belonging to the Boraginaceae family, encompasses a variety of trees and shrubs that are widely distributed in tropical and subtropical regions.[1] Several species within this genus, such as Ehretia philippinensis, are integral to traditional medicine systems for treating conditions like diarrhea, dysentery, and inflammatory disorders.[2][3] Phytochemical analyses of Ehretia species have revealed a rich array of secondary metabolites, including phenolic acids, flavonoids, and cyanogenetic glycosides.[1] Among these, this compound stands out as a characteristic nitrile glucoside.[1] This guide aims to provide an in-depth technical overview of this compound for researchers and professionals in drug development.

Phytochemistry of this compound

Chemical Structure and Properties

This compound is a nitrile glucoside.[1] Its structure and key chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₇NO₇ |

| Molecular Weight | 311.29 g/mol |

| Class | Nitrile Glucoside, Phenolic Glycoside |

| Botanical Source | Ehretia philippinensis (stem bark)[1][2] |

Isolation of this compound

This compound was first reported as isolated from the stem bark of Ehretia philippinensis.[1] While the full, detailed experimental protocol from the original 1994 study by Simpol et al. is not widely available, a general workflow for the isolation of such compounds from plant material can be outlined. This process typically involves extraction, fractionation, and purification steps.

Below is a diagram illustrating a probable experimental workflow for the isolation of this compound.

Role in Traditional Medicine

The use of Ehretia philippinensis, the source of this compound, in traditional medicine is well-documented, particularly in the Philippines.[2]

-

Anti-inflammatory Applications : A poultice made from the fresh leaves and scraped stem bark is traditionally applied to painful and swollen areas, including inflamed joints and sites of cellulitis.[3]

-

Gastrointestinal Ailments : A decoction of the stem bark or roots is used to treat diarrhea and dysentery.[2]

-

Analgesic Uses : The decoction is also used as a mouthwash to alleviate toothache.[2]

These traditional uses strongly suggest that the chemical constituents of Ehretia philippinensis, including this compound, may possess anti-inflammatory and antimicrobial properties.

Pharmacological Activities and Scientific Evidence

While comprehensive pharmacological studies on purified this compound are limited, research on extracts from the Ehretia genus and computational studies provide valuable insights into its potential therapeutic activities.

Anti-inflammatory Activity

Studies on crude extracts of Ehretia species have demonstrated anti-inflammatory effects, supporting their traditional use. For instance, a study on the stem bark of Ehretia philippinensis showed anti-inflammatory activity comparable to aspirin in animal models.[3] The potential mechanism of action for the anti-inflammatory effects of compounds from Ehretia may involve the modulation of key inflammatory signaling pathways. Although not yet demonstrated specifically for this compound, extracts from Ehretia tinifolia have been shown to inhibit the NF-κB and MAPK signaling pathways.[1]

Below is a diagram illustrating the potential anti-inflammatory signaling pathway that this compound might influence.

Antimicrobial Activity

The traditional use of Ehretia philippinensis for infections suggests antimicrobial properties. Indeed, crude extracts from the roots and leaves of this plant have shown zones of inhibition against both Staphylococcus aureus and Pseudomonas aeruginosa.[3]

A computational study investigated the potential of various phytoconstituents from Ehretia species to inhibit Klebsiella pneumoniae Carbapenemase (KPC-2), a critical enzyme in antibiotic-resistant bacteria.[4] This in silico analysis provides the most direct, albeit theoretical, evidence for the antimicrobial potential of this compound.

| Compound | Target | Docking Score (kcal/mol) | Binding Free Energy (dG Bind, kcal/mol) | Interacting Residues |

| This compound | KPC-2 | -8.79 | -48.91 | Asn132, Asn170, Thr237, Lys234 (π-cation)[4] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of pure this compound are not extensively available in the public literature. However, based on studies of Ehretia extracts and general pharmacological methodologies, the following outlines can be proposed for future research.

In Vitro Anti-inflammatory Assay (Hypothetical)

-

Cell Culture : Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Induction of Inflammation : Stimulate the macrophages with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment : Treat the LPS-stimulated cells with varying concentrations of purified this compound.

-

Measurement of Inflammatory Markers :

-

Nitric Oxide (NO) Production : Measure NO levels in the cell culture supernatant using the Griess assay.

-

Pro-inflammatory Cytokines : Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.

-

-

Data Analysis : Calculate the IC₅₀ value for the inhibition of each inflammatory marker.

In Vitro Antimicrobial Assay (Hypothetical)

-

Bacterial Strains : Use relevant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Klebsiella pneumoniae.

-

Broth Microdilution Method :

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC) : The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

Conclusion and Future Directions

This compound is a promising natural product with a strong basis for its potential therapeutic effects rooted in the traditional medicinal use of Ehretia species. The available scientific evidence, although limited for the purified compound, suggests that this compound may possess significant anti-inflammatory and antimicrobial properties.

To advance the development of this compound as a potential therapeutic agent, the following areas of research are critical:

-

Isolation and Characterization : Further studies are needed to optimize the isolation of this compound and fully characterize its physicochemical properties.

-

In Vitro and In Vivo Pharmacological Studies : Comprehensive in vitro and in vivo studies are required to quantify the anti-inflammatory and antimicrobial activities of purified this compound and to elucidate its mechanisms of action, particularly its effects on signaling pathways such as NF-κB and MAPK.

-

Structure-Activity Relationship (SAR) Studies : Synthesis of analogues of this compound could help in identifying the key structural features responsible for its biological activity and in developing more potent derivatives.

-

Toxicology and Safety Assessment : Thorough toxicological studies are necessary to establish the safety profile of this compound for potential clinical applications.

References

- 1. Ehretia genus: a comprehensive review of its botany, ethnomedicinal values, phytochemistry, pharmacology, toxicology and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 3. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]

- 4. Ehretia Species Phytoconstituents as Potential Lead Compounds against Klebsiella pneumoniae Carbapenemase: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

Ehretioside B: A Literature Review of its Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ehretioside B is a phenolic glycoside that has been identified and isolated from plants of the Ehretia genus, specifically from the bark of Ehretia philippinensis.[1][2][3] The genus Ehretia, belonging to the Boraginaceae family, encompasses approximately 150 species distributed across tropical and subtropical regions of Asia, Africa, Australia, and the Americas.[4] Various species within this genus are utilized in traditional medicine to treat a range of ailments, which has prompted scientific investigation into their phytochemical constituents.[1][2] Phytochemical screenings have revealed the presence of flavonoids, phenolic acids, benzoquinones, and cyanogenetic glycosides, among other compounds.[2][3] While extracts from the Ehretia genus have demonstrated a variety of biological activities—including antioxidant, anti-inflammatory, antibacterial, and anticancer effects—research on many of the individual isolated compounds, such as this compound, is still in its nascent stages.[2][3] A significant portion of the current understanding of this compound's biological potential is derived from computational, or in silico, studies.

dot

Caption: Hierarchical classification of this compound.

Predicted Biological Activities: In Silico Studies

To date, the biological evaluation of this compound has been primarily conducted through computational methods such as molecular docking. These studies predict the binding affinity of a ligand (this compound) to the active site of a protein target, suggesting potential inhibitory or modulatory activity. The findings, while not a substitute for experimental validation, provide a valuable roadmap for future in vitro and in vivo research.

Antimicrobial Potential

A computational study explored the potential of 69 phytoconstituents from the Ehretia species to inhibit Klebsiella pneumoniae Carbapenemase-2 (KPC-2), an enzyme that confers resistance to a broad spectrum of antibiotics.[4] In this analysis, this compound (referred to as DB28 in the study) demonstrated a notable binding affinity for the KPC-2 protein.[4]

Anticancer and Antiangiogenic Potential

In another in silico investigation, this compound was docked against several protein kinases implicated in cancer cell proliferation and angiogenesis, such as MEK1, MEK2, and VEGFR2.[5] The study, which primarily focused on the effects of an Ehretia microphylla leaf extract, used molecular docking to predict which compounds within the extract might be responsible for its observed cytotoxic and antiangiogenic properties.[5] this compound showed favorable binding energies against these targets, suggesting it may contribute to the extract's overall activity.[5]

Summary of Quantitative Data

The predicted binding affinities of this compound against various protein targets from the cited computational studies are summarized below. A more negative binding energy value typically indicates a more stable and potentially stronger interaction between the ligand and the protein.

| Target Protein | Predicted Biological Activity | Binding Energy (kcal/mol) | Study Reference |

| KPC-2 | Antibacterial (Carbapenemase Inhibition) | -8.79 | [4] |

| MEK1 | Anticancer / Anti-inflammatory | -7.9 | [5] |

| MEK2 | Anticancer / Anti-inflammatory | -5.7 | [5] |

| VEGFR2 | Antiangiogenic | -7.7 | [5] |

| PI3K | Anticancer | -6.3 | [5] |

| AKT | Anticancer | -4.7 | [5] |

| mTOR | Anticancer | -6.3 | [5] |

| EGFR | Anticancer | -5.2 | [5] |

Experimental Protocols

The current literature lacks specific in vitro or in vivo experimental protocols performed directly on isolated this compound. However, the methodologies employed in the computational studies and related experimental assays on plant extracts provide a framework for future research.

In Silico Molecular Docking Protocol

The computational screening of Ehretia phytoconstituents against KPC-2 followed a standardized molecular docking workflow.[4] This protocol is representative of the methodology used to generate the predictive data on this compound's activity.

-

Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein (e.g., KPC-2) is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders. The structure of the ligand, this compound, is obtained from chemical databases or drawn using molecular modeling software and optimized for its lowest energy conformation.

-

Docking Protocol Validation: To ensure the accuracy of the docking parameters, the co-crystallized ligand (if present in the original PDB file) is first removed from the protein's active site and then re-docked. The protocol is considered validated if the root-mean-square deviation (RMSD) between the docked pose and the original pose is minimal (e.g., < 2.0 Å).[4]

-

Molecular Docking: this compound is then docked into the defined active site of the target protein. The software calculates various possible binding poses and scores them based on a scoring function, which estimates the binding free energy. The pose with the lowest energy score is typically considered the most probable binding mode.

-

Binding Interaction Analysis: The resulting protein-ligand complex is analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding.[4]

dot

Caption: Workflow for in silico molecular docking studies.

Signaling Pathways

The current body of literature does not contain studies that elucidate the specific signaling pathways modulated by this compound. The in silico studies predict interactions with upstream kinases like MEK1/2 and VEGFR2, but downstream effects and the complete pathway have not been experimentally investigated.[5] Research on the Ehretia genus as a whole suggests that its extracts can modulate inflammatory pathways involving NF-κB and MAPKs, but these effects have not been specifically attributed to this compound.[2] The lack of investigation into the mechanisms of action for isolated compounds from this genus represents a significant knowledge gap and a promising area for future research.[2][3]

Conclusion and Future Outlook

This compound is a phenolic glycoside from the Ehretia genus with predicted biological activities based on robust in silico evidence. Molecular docking studies suggest its potential as an inhibitor of bacterial enzymes (KPC-2) and protein kinases involved in cancer and angiogenesis (MEK1, VEGFR2). While these computational findings are valuable for hypothesis generation, they require experimental validation.

Future research should prioritize the following:

-

In Vitro Validation: Performing enzyme inhibition assays with purified this compound against targets like KPC-2 and MEK1 to confirm the in silico predictions and determine quantitative measures of potency (e.g., IC₅₀ values).

-

Cell-Based Assays: Evaluating the effects of this compound on relevant cell lines to assess its antibacterial, anticancer, and antiangiogenic properties in a biological context.

-

Mechanism of Action Studies: Investigating the downstream effects of this compound on cellular signaling pathways to understand how it exerts its biological effects.

The comprehensive study of this compound is in its early stages. The transition from computational prediction to experimental validation will be critical in determining its true therapeutic potential.

References

- 1. scispace.com [scispace.com]

- 2. Ehretia genus: a comprehensive review of its botany, ethnomedicinal values, phytochemistry, pharmacology, toxicology and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Ehretia genus: a comprehensive review of its botany, ethnomedicinal values, phytochemistry, pharmacology, toxicology and clinical studies [frontiersin.org]

- 4. Ehretia Species Phytoconstituents as Potential Lead Compounds against Klebsiella pneumoniae Carbapenemase: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. animalmedicalresearch.org [animalmedicalresearch.org]

Preliminary Cytotoxicity Screening of Ehretioside B: A Methodological and In Silico Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available experimental data on the specific cytotoxicity of the isolated compound Ehretioside B is limited. This guide provides a comprehensive overview of the current knowledge based on in silico studies and the cytotoxic potential of extracts from the Ehretia genus, from which this compound is derived. The experimental protocols and potential signaling pathways described herein are based on established methodologies in cancer research and findings related to Ehretia extracts, offering a foundational framework for the preliminary cytotoxic screening of this compound.

Introduction to this compound

This compound is a phenolic compound that has been identified in plants of the Ehretia genus, such as Ehretia philippinensis.[1] The Ehretia genus has a history of use in traditional medicine for treating various ailments, including cancer.[2][3] While extracts from Ehretia species have demonstrated cytotoxic activities against various cancer cell lines, research on the specific bioactivities of its individual constituents, like this compound, is still emerging.[2][4][5] This document outlines a guide for the preliminary in vitro cytotoxicity screening of this compound, drawing upon existing research on Ehretia extracts and general principles of cytotoxicity testing.

In Silico Predictions of Bioactivity

An in silico study investigating the ethanolic leaf extract of Ehretia microphylla (EMLEE) included this compound in its analysis of compounds with potential cytotoxic and antiangiogenic properties.[6] While this study did not provide experimental data for the isolated compound, it highlighted the potential of constituents of E. microphylla to interact with key proteins involved in cancer progression, such as MEK and VEGFR2.[6] Molecular docking studies are a crucial first step in predicting the therapeutic potential of a compound.

Quantitative Cytotoxicity Data for Ehretia Extracts

While specific IC50 values for this compound are not currently available in the reviewed literature, studies on extracts and other isolated compounds from Ehretia microphylla provide valuable context for its potential cytotoxicity.

Table 1: Cytotoxicity of Chloroform Extract of Ehretia microphylla

| Cell Line | Cancer Type | IC50 Value (µg/mL) |

| MCF-7 | Breast Cancer | 16.13 ± 0.9765 |

| HCT-116 | Colon Cancer | 26.40 ± 1.2445 |

| Data from in vitro SRB assay. |

Table 2: Cytotoxicity of Triterpenes Isolated from Ehretia microphylla

| Compound | Cell Line | Cancer Type | IC50 Value (µg/mL) |

| Bauerenol | HepG2 | Liver Cancer | 455 |

| 11-oxo amyrin | HepG2 | Liver Cancer | 538 |

| β-sitosterol | HepG2 | Liver Cancer | 556 |

| Bauerenol | NIH 3T3 | Normal Fibroblasts | 1068 |

| 11-oxo amyrin | NIH 3T3 | Normal Fibroblasts | 1153 |

| β-sitosterol | NIH 3T3 | Normal Fibroblasts | 1310 |

| Data from in vitro cytotoxicity studies.[5][7] |

These findings indicate that extracts and certain compounds from Ehretia species possess cytotoxic activity, warranting the investigation of individual components like this compound.

Experimental Protocols for Cytotoxicity Screening

The following are detailed methodologies for key experiments that can be adapted for the preliminary cytotoxicity screening of this compound.

4.1. Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines should be used, for example, MCF-7 (breast), HCT-116 (colon), A-549 (lung), and a normal cell line such as NIH 3T3 (mouse embryonic fibroblast) to assess selectivity.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

4.2. Cytotoxicity Assays

Several methods can be employed to determine the cytotoxic effects of this compound.

4.2.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

4.2.2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

-

Procedure:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

After treatment, fix the cells with trichloroacetic acid (TCA).

-

Stain the cells with SRB solution.

-

Wash with acetic acid to remove unbound dye.

-

Solubilize the protein-bound dye with a Tris base solution.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm).

-

-

Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth inhibition and determine the IC50 value.

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for in vitro cytotoxicity screening.

Potential Signaling Pathways

While the specific signaling pathways affected by this compound are yet to be elucidated, the cytotoxic activity of natural products in cancer cells often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. Based on general cancer biology, the following pathways are potential targets for investigation.

5.1. Apoptosis Pathway

Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic agents eliminate cancer cells. Key players in this pathway include the Bcl-2 family of proteins (which regulate mitochondrial membrane permeability) and caspases (proteases that execute the apoptotic program).

Simplified Apoptosis Signaling Pathway

Caption: Potential apoptosis pathway modulation.

5.2. Cell Cycle Regulation

Many anticancer compounds exert their effects by inducing cell cycle arrest, preventing cancer cells from proliferating. Key regulators of the cell cycle include cyclin-dependent kinases (CDKs) and their associated cyclins.

5.3. Pro-survival Signaling Pathways

Pathways such as the PI3K/Akt/mTOR and MAPK/ERK are often hyperactivated in cancer, promoting cell growth and survival. Inhibition of these pathways is a common mechanism of action for cytotoxic drugs.

Conclusion and Future Directions

The preliminary investigation into the cytotoxicity of this compound is a crucial step in evaluating its potential as a therapeutic agent. While direct experimental evidence is currently lacking, the cytotoxic and antiangiogenic potential suggested by in silico studies and the observed activity of Ehretia extracts provide a strong rationale for further research. The experimental protocols and potential signaling pathways outlined in this guide offer a robust framework for conducting a thorough preliminary cytotoxicity screening of this compound. Future studies should focus on isolating pure this compound and performing comprehensive in vitro cytotoxicity assays against a panel of cancer cell lines to determine its IC50 values. Subsequent research could then delve into its mechanism of action by investigating its effects on the signaling pathways discussed.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Ehretia genus: a comprehensive review of its botany, ethnomedicinal values, phytochemistry, pharmacology, toxicology and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Isolation, characterization, in silico docking, and in vitro cytotoxicity study of isolated triterpene constituents from Ehretia microphylla | Yuvaraja | Biologica Nyssana [journal.pmf.ni.ac.rs]

- 6. animalmedicalresearch.org [animalmedicalresearch.org]

- 7. Isolation, characterization, in silico docking, and in vitro cytotoxicity study of isolated triterpene constituents from Ehretia microphylla [zenodo.org]

Phytochemical Analysis of Ehretia Species for Ehretioside B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phytochemical analysis of Ehretia species, with a specific focus on the isolation, characterization, and potential biological significance of Ehretioside B. This document details experimental protocols, summarizes key data, and presents putative signaling pathways to support further research and drug development efforts.

Introduction to Ehretia Species and this compound

The genus Ehretia, belonging to the Boraginaceae family, encompasses approximately 50 species of trees and shrubs distributed throughout tropical and subtropical regions of Asia, Africa, and the Americas.[1][2] Various parts of these plants, including the leaves, bark, and roots, have a long history of use in traditional medicine to treat a range of ailments, including inflammatory conditions, infections, and respiratory issues.[3]

Phytochemical investigations of the Ehretia genus have revealed a rich diversity of secondary metabolites, including phenolic acids, flavonoids, benzoquinones, and cyanogenetic glycosides.[1][2] Among these, this compound, a novel phenolic cyanoglucoside, has been identified in Ehretia philippinensis.[4] As a cyanogenic glycoside, this compound is characterized by the presence of a nitrile group, which has the potential to release hydrogen cyanide upon enzymatic hydrolysis. This class of compounds has garnered interest for its potential biological activities.

This guide will focus on the technical aspects of isolating and analyzing this compound from Ehretia species, providing a foundation for further pharmacological and toxicological evaluation.

Phytochemical Composition of Ehretia Species

Numerous studies have documented the diverse array of chemical constituents within the Ehretia genus. A summary of the major classes of compounds and specific examples, including this compound, is presented in Table 1.

| Compound Class | Specific Compounds Identified in Ehretia Species | Reference Species |

| Phenolic Cyanoglucosides | This compound , Ehretioside A1, Ehretioside A2, Ehretioside A3, Simmondsin | E. philippinensis |

| Phenolic Acids | Rosmarinic acid, Caffeic acid, 4-Hydroxybenzoic acid | E. philippinensis, E. acuminata, E. anacua |

| Flavonoids | Kaempferol, Quercetin, Rutin, Luteolin | E. thyrsiflora, E. microphylla, E. laevis |

| Benzoquinones | Ehretianone | E. buxifolia |

| Triterpenoids | Bauerenol, 11-oxo amyrin, β-sitosterol | E. microphylla |

| Lignans | Phenolic glucosides and lignans | E. ovalifolia |

Table 1: Major Phytochemical Constituents of Ehretia Species. This table summarizes the key classes of compounds and specific molecules that have been isolated and identified from various Ehretia species.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of this compound from Ehretia species, based on established protocols for cyanogenic glycosides and the specific methods reported for E. philippinensis.

General Workflow for Phytochemical Analysis

The overall process for the phytochemical analysis of Ehretia species to isolate and identify this compound can be visualized in the following workflow diagram.

Caption: Workflow for the isolation and identification of this compound.

Detailed Protocol for Isolation of this compound

The following protocol is based on the methodology described by Simpol et al. (1994) for the isolation of cyanoglucosides from the stem bark of Ehretia philippinensis.[4]

1. Plant Material and Extraction:

- Collect fresh stem bark of Ehretia philippinensis.

- Air-dry the bark in the shade and then grind it into a coarse powder.

- Extract the powdered bark with 70% methanol at room temperature for 48-72 hours.

- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

2. Solvent-Solvent Partitioning:

- Suspend the crude methanolic extract in distilled water.

- Perform successive partitioning with solvents of increasing polarity:

- n-Hexane

- Ethyl acetate

- n-Butanol

- Collect and concentrate each fraction separately. The butanolic and ethyl acetate fractions have been reported to contain this compound.[4]

3. Chromatographic Purification:

- Subject the n-butanol and ethyl acetate fractions to column chromatography on a silica gel column.

- Elute the column with a gradient of chloroform-methanol or a similar solvent system.

- Monitor the collected fractions by thin-layer chromatography (TLC) and pool the fractions with similar profiles.

- Further purify the pooled fractions containing the compound of interest using Sephadex LH-20 column chromatography.

- For final purification, employ preparative high-performance liquid chromatography (HPLC) with a suitable reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water gradient.

Protocol for Structural Elucidation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve the purified compound in a suitable deuterated solvent (e.g., Methanol-d4).

- Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- Analyze the spectral data to determine the chemical shifts, coupling constants, and correlations to elucidate the structure of this compound.

2. Mass Spectrometry (MS):

- Analyze the purified compound using high-resolution fast atom bombardment mass spectrometry (HRFABMS) or a similar high-resolution mass spectrometry technique (e.g., ESI-QTOF-MS).

- Determine the accurate mass of the molecular ion to confirm the molecular formula.

- Analyze the fragmentation pattern to further support the proposed structure.

Protocol for Quantitative Analysis (Representative)

1. Preparation of Standard and Sample Solutions:

- Prepare a stock solution of a purified this compound standard of known concentration in methanol.

- Prepare a series of working standard solutions by diluting the stock solution.

- Prepare sample solutions by extracting a known weight of powdered Ehretia plant material with a defined volume of methanol, followed by filtration.

2. HPLC-UV Conditions (Representative):

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

- Gradient Program: A linear gradient starting from 5% A to 95% A over 30 minutes.

- Flow Rate: 1.0 mL/min.

- Detection Wavelength: Monitor at the UV absorbance maximum of this compound (to be determined by UV-Vis spectroscopy).

- Injection Volume: 20 µL.

3. Calibration and Quantification:

- Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

- Inject the sample solutions and determine the peak area corresponding to this compound.

- Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Characterization Data for this compound

The structural elucidation of this compound was based on comprehensive spectral data. While the original raw spectra are not provided here, the key reported data are summarized in Table 2.

| Data Type | Description |

| Molecular Formula | C₁₄H₁₇NO₇ |

| Molecular Weight | 311.29 g/mol |

| ¹H NMR (Methanol-d₄) | Characteristic signals for a glucopyranosyl moiety and an aromatic ring with a cyanomethylene group. |

| ¹³C NMR (Methanol-d₄) | Resonances corresponding to 14 carbon atoms, including those of the glucose unit, the aromatic ring, and the nitrile carbon. |

| HRFABMS | Provides the exact mass, confirming the elemental composition. |

Table 2: Key Characterization Data for this compound. This table presents the fundamental physicochemical and spectral data used to identify and confirm the structure of this compound.

Putative Biological Activity and Signaling Pathway

Direct experimental evidence for the specific signaling pathways modulated by this compound is limited. However, based on the known anti-inflammatory properties of Ehretia species and related cyanogenic and phenolic glycosides, a putative mechanism of action can be proposed.

The butanolic and ethyl acetate extracts of E. philippinensis, from which this compound was isolated, have demonstrated anti-histamine release activity.[4] Rosmarinic acid was identified as the active component for this effect.[4] Other studies on cyanogenic and phenolic glycosides have shown that they can suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5] These cytokines are key mediators in inflammatory signaling cascades.

Based on this, a plausible, yet speculative, signaling pathway for the anti-inflammatory effects of compounds from Ehretia extracts, potentially including this compound, is presented below.

Caption: Putative anti-inflammatory signaling pathway.

This diagram illustrates that an inflammatory stimulus activates a signaling cascade, leading to the release of inflammatory mediators. It is hypothesized that this compound, or other components of Ehretia extracts, may inhibit this cascade, thereby reducing the inflammatory response.

Conclusion and Future Directions

This compound represents a unique phytochemical constituent of Ehretia philippinensis. This guide has provided a comprehensive overview of the methodologies for its isolation, characterization, and potential quantification. The presented protocols and data serve as a valuable resource for researchers interested in exploring the therapeutic potential of this compound and the broader Ehretia genus.

Future research should focus on:

-

Quantitative Analysis: Developing and validating a robust HPLC or LC-MS method for the accurate quantification of this compound in various Ehretia species and their extracts.

-

Pharmacological Studies: Conducting in-depth in vitro and in vivo studies to elucidate the specific biological activities and mechanisms of action of purified this compound.

-

Toxicological Evaluation: Assessing the safety profile of this compound, particularly concerning the potential for cyanide release.

-

Biosynthetic Pathway Elucidation: Investigating the biosynthetic pathway of this compound in Ehretia species.

By addressing these research gaps, the scientific community can better understand the role of this compound and unlock the full therapeutic potential of the Ehretia genus.

References

- 1. Inflammation, It’s Regulation and Antiphlogistic Effect of the Cyanogenic Glycoside Amygdalin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Ehretia genus: a comprehensive review of its botany, ethnomedicinal values, phytochemistry, pharmacology, toxicology and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

Ethnobotanical Uses of Plants Containing Ehretioside B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ehretioside B, a cyanogenic glycoside, has been identified within the genus Ehretia, a group of plants with a rich history in traditional medicine across Asia and Africa. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, with a particular focus on Ehretia philippinensis. It synthesizes the available scientific literature on the traditional applications, pharmacological activities, and phytochemical composition of these plants. This document is intended to serve as a resource for researchers and professionals in drug discovery and development by presenting the current state of knowledge and highlighting areas for future investigation. While specific quantitative data on this compound concentration and its direct role in the observed bioactivities are still limited, this guide provides a foundational understanding of its context within ethnopharmacology.

Introduction

The genus Ehretia, belonging to the Boraginaceae family, comprises approximately 66 species of trees and shrubs found in tropical and subtropical regions.[1] Various parts of these plants, including the leaves, bark, roots, and fruits, have been utilized for centuries in traditional medicine to treat a wide array of ailments.[1][2] Phytochemical investigations have revealed the presence of diverse secondary metabolites, including flavonoids, phenolic acids, benzoquinones, and cyanogenic glycosides.[2][3] Among these is this compound, a phenolic compound connected with a cyanomethylene acid group, which has been isolated from Ehretia philippinensis.[4][5] This guide focuses on the ethnobotanical uses of plants known to contain this compound and the associated scientific evidence for their therapeutic properties.

Plants Containing this compound and Their Ethnobotanical Uses

To date, this compound has been specifically isolated from the stem bark of Ehretia philippinensis A.DC.[5] Therefore, this guide will primarily focus on the ethnobotanical applications of this plant and supplement with information from other Ehretia species that share similar traditional uses and chemical profiles.

Ehretia philippinensis A.DC.

Ehretia philippinensis, locally known as "Alibungog" in the Philippines, has a well-documented history of use in traditional medicine.[1]

Traditional Uses:

The primary ethnobotanical applications of E. philippinensis are summarized in the table below.

| Plant Part | Preparation | Traditional Use |

| Stem Bark | Scraped into a pulp and applied as a poultice. | Treatment of painful swellings and infected wounds.[1] |

| Decoction. | Taken internally for diarrhea and dysentery.[1] | |

| Decoction. | Used as a mouthwash to alleviate toothache.[1] | |

| Fresh Leaves | Applied as a poultice. | Used for painful swellings and infected wounds.[1] |

| Roots | Decoction. | Used for diarrhea and dysentery.[1] |

These traditional uses point towards significant anti-inflammatory, analgesic, and antimicrobial properties of the plant.

Other Ehretia Species with Relevant Ethnobotanical Uses

While this compound has not yet been reported in other Ehretia species, many share similar traditional uses, suggesting a potential overlap in bioactive constituents or pharmacological effects.

| Species | Traditional Use |

| Ehretia laevis | Used in the treatment of jaundice, diarrhea, cough, and skin diseases.[6] |

| Ehretia acuminata | Traditionally used for fever, diarrhea, and swellings.[1] |

| Ehretia microphylla | Employed in the treatment of cough, stomach trouble, and diarrhea.[1] |

| Ehretia rigida | Used for treating coughs and chest pains.[1] |

The consistent use of various Ehretia species for inflammatory and infectious conditions across different cultures underscores the potential of this genus as a source for novel therapeutic agents.

Phytochemistry of Ehretia Species

The genus Ehretia is characterized by a diverse array of phytochemicals.

Table of Known Compounds in Ehretia Species:

| Compound Class | Examples |

| Cyanogenic Glycosides | This compound , Ehretioside A1, A2, A3, Simmondsin |

| Phenolic Acids | Rosmarinic acid, Caffeic acid |

| Flavonoids | Rutin, Quercetin |

| Benzoquinones | Ehretianone |

| Triterpenoids | Bauerenol |

Pharmacological Activities

Scientific studies have begun to validate the traditional uses of Ehretia species, demonstrating a range of pharmacological activities.

Summary of Pharmacological Activities of Ehretia Extracts:

| Activity | Plant Species | Plant Part | Key Findings |

| Anti-inflammatory | E. philippinensis | Stem Bark | A crude extract was found to be as potent as aspirin in an animal model of inflammation.[1] |

| E. laevis | - | Extracts showed good anti-inflammatory activity by reducing paw volume in a dose-dependent manner.[7][8] | |

| Analgesic | E. philippinensis | Stem Bark | A crude extract exhibited slight analgesic effects in mice.[1] |

| Antihistamine Release | E. philippinensis | Stem Bark | Butanol and ethyl acetate fractions of a methanol extract showed antihistamine release activity against compound 48/80.[1] |

| Antibacterial | E. laevis | - | Extracts demonstrated excellent activity against both Gram-positive and Gram-negative bacteria.[7][8] |

Experimental Protocols

Detailed experimental protocols for the isolation of this compound and for the specific bioassays performed on Ehretia extracts are not extensively detailed in the available literature. However, this section provides representative methodologies for the key experiments cited.

Extraction and Isolation of this compound (General Approach)

While a specific, detailed protocol for this compound is not available, a general workflow for the isolation of cyanogenic glycosides from plant material is presented below. The original isolation of this compound from E. philippinensis bark utilized 1D, 2D NMR, and HRFABMS for structure elucidation.[5]

Figure 1. A generalized workflow for the extraction and isolation of cyanogenic glycosides.

Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating acute inflammation.

Protocol:

-

Animal Model: Wistar albino rats or Swiss albino mice are typically used.[8][9]

-

Grouping: Animals are divided into control, standard (e.g., indomethacin or ibuprofen), and test groups (receiving different doses of the plant extract).[8][9]

-

Administration: The plant extract or standard drug is administered orally or intraperitoneally.[8][9]

-

Induction of Edema: After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw.[8][9]

-

Measurement: Paw volume or thickness is measured using a plethysmometer or digital calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8][9]

-

Calculation: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the test group.

Hot Plate Test for Analgesic Activity

This method is used to assess central analgesic activity.

Protocol:

-

Apparatus: A hot plate with a controlled temperature (typically 55 ± 0.5°C) is used.[2][11]

-

Administration: The test extract and a standard central analgesic (e.g., morphine) are administered to the respective groups.[10]

-

Measurement: Each animal is placed on the hot plate, and the time taken to elicit a response (e.g., paw licking, jumping) is recorded as the reaction time or latency period.[2][10] A cut-off time (e.g., 15-45 seconds) is set to prevent tissue damage.[10][12]

-

Data Collection: Measurements are taken at baseline and at various time points after drug administration (e.g., 0, 15, 30, 45, 60, 90, 120 minutes).[2][10][12]

Histamine Release Inhibition Assay

This in vitro assay is used to evaluate the mast cell stabilizing activity of a compound.

Protocol:

-

Cell Model: Rat peritoneal mast cells (RPMC) or a human mast cell line (e.g., HMC-1) are commonly used.[4][13]

-

Incubation: The mast cells are pre-incubated with various concentrations of the test extract or compound.[4][13]

-

Induction of Histamine Release: Histamine release is induced by adding a secretagogue, such as compound 48/80.[4][13]

-

Quantification: The amount of histamine released into the supernatant is measured, often using a spectrofluorometric method with o-phthaldialdehyde or an ELISA kit.[4][6]

-

Calculation: The percentage of inhibition of histamine release is calculated by comparing the amount of histamine released in the presence and absence of the test substance.[13]

Potential Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not yet been elucidated. However, based on the known activities of other cyanogenic glycosides and the observed anti-inflammatory effects of Ehretia extracts, some potential pathways can be hypothesized.

Figure 2. Hypothesized signaling pathways for the anti-inflammatory and anti-allergic effects of compounds from Ehretia species.